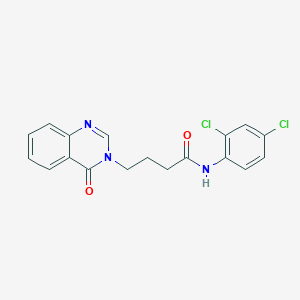![molecular formula C22H26N4O3 B7535869 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes and proteins that are involved in inflammation, tumor growth, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and proteins, and its ability to reduce inflammation and tumor growth. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are many future directions for the study of 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide. Some of these directions include further studies to determine its safety and efficacy in humans, studies to determine its potential use in the treatment of other diseases, and studies to develop new derivatives of this compound with improved properties. Additionally, studies to determine the optimal dosage and administration of this compound are needed to ensure its safety and efficacy in humans.
In conclusion, 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is a compound that has potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to develop new derivatives of this compound with improved properties.
Méthodes De Synthèse
The synthesis of 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 2-chloro-N-(pyridin-3-ylmethyl)benzamide with 2-amino-2-oxoethylazocane-1-carboxamide. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-20(16-26-13-6-2-1-3-11-21(26)28)25-19-10-5-4-9-18(19)22(29)24-15-17-8-7-12-23-14-17/h4-5,7-10,12,14H,1-3,6,11,13,15-16H2,(H,24,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVDILRGUFEFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![2-Benzyl-4-[[4-(2,2-difluoroethyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7535828.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)